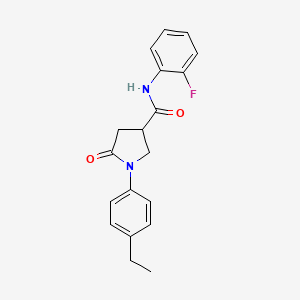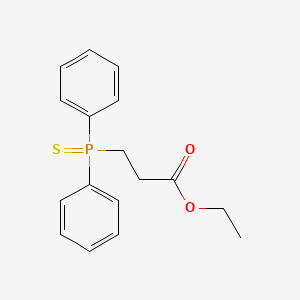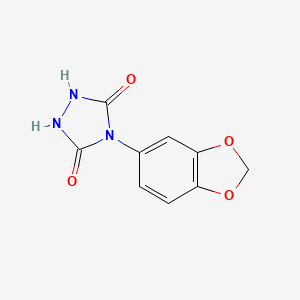
ethyl N-(2,2-dimethylpropanoyl)tryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate is a chemical compound that is commonly used in scientific research. This compound is a derivative of tryptophan, an amino acid that is essential for the synthesis of proteins. This compound is a useful tool for researchers due to its unique chemical properties and its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of ethyl N-(2,2-dimethylpropanoyl)tryptophanate is not fully understood. However, it is known that this compound can interact with biological systems through hydrogen bonding and hydrophobic interactions. This compound can also act as a competitive inhibitor of enzymes and receptors.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, this compound can alter the expression of genes involved in cellular metabolism and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-(2,2-dimethylpropanoyl)tryptophanate in lab experiments is its high specificity for certain biological targets. This compound can be used to selectively inhibit the activity of enzymes and receptors, allowing researchers to study their functions in greater detail. However, one limitation of using this compound is its potential toxicity to cells and organisms. Careful consideration must be taken when using this compound in experiments to ensure its safety.
Zukünftige Richtungen
There are many potential future directions for research involving ethyl N-(2,2-dimethylpropanoyl)tryptophanate. One area of interest is the development of new chemical probes based on this compound. These probes could be used to study the interactions between proteins and small molecules in greater detail. Additionally, researchers could investigate the potential therapeutic applications of this compound in treating diseases such as cancer and neurodegenerative disorders. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biological systems.
Synthesemethoden
The synthesis of ethyl N-(2,2-dimethylpropanoyl)tryptophanate involves several steps. The first step is the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. This is followed by the addition of a 2,2-dimethylpropanoyl (Dmp) group to the indole ring of tryptophan. The final step involves the esterification of the carboxylic acid group of the protected tryptophan with ethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the interactions between proteins and small molecules. This compound can also be used to investigate the structure and function of enzymes and receptors. Additionally, this compound can be used to study the effects of small molecule inhibitors on biological systems.
Eigenschaften
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-16(21)15(20-17(22)18(2,3)4)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIMHZUBUEXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)


